![molecular formula C28H21NO4 B12540044 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 689263-71-6](/img/structure/B12540044.png)
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a perylene moiety attached via a butanoyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Perylene Derivative: Perylene is first functionalized to introduce a butanoyl group. This can be achieved through Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrrolidine-2,5-dione: The perylene derivative is then coupled with pyrrolidine-2,5-dione. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroperylene derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Perylenequinone derivatives.
Reduction: Hydroperylene derivatives.
Substitution: Perylenebutanoyl carboxylic acid and pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the perylene moiety’s strong fluorescence.
Medicine: Explored for its potential in drug delivery systems, leveraging the pyrrolidine-2,5-dione core’s ability to form stable conjugates with bioactive molecules.
Wirkmechanismus
The mechanism by which 1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects is largely dependent on its application:
Fluorescent Probes: The perylene moiety absorbs light and re-emits it at a different wavelength, making it useful for imaging and detection.
Drug Delivery: The pyrrolidine-2,5-dione core can form stable conjugates with drugs, facilitating targeted delivery and controlled release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[4-(Pyren-1-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a pyrene moiety instead of perylene.
1-{[4-(Anthracen-9-yl)butanoyl]oxy}pyrrolidine-2,5-dione: Contains an anthracene moiety.
Uniqueness
1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the perylene moiety, which imparts strong fluorescence and potential applications in organic electronics. The combination of the perylene and pyrrolidine-2,5-dione structures offers a versatile platform for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
689263-71-6 |
|---|---|
Molekularformel |
C28H21NO4 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-perylen-3-ylbutanoate |
InChI |
InChI=1S/C28H21NO4/c30-24-15-16-25(31)29(24)33-26(32)12-3-5-17-13-14-23-21-10-2-7-18-6-1-9-20(27(18)21)22-11-4-8-19(17)28(22)23/h1-2,4,6-11,13-14H,3,5,12,15-16H2 |
InChI-Schlüssel |
BLNPWNQHMQAQLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


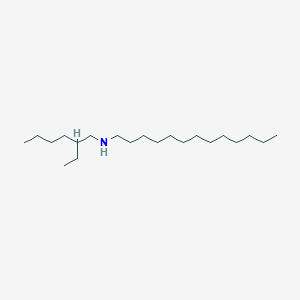
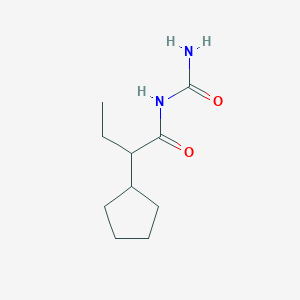
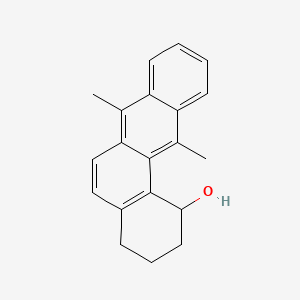

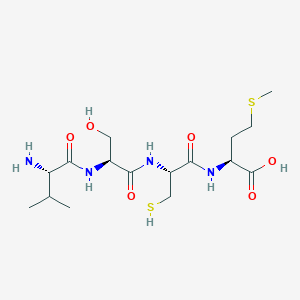
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
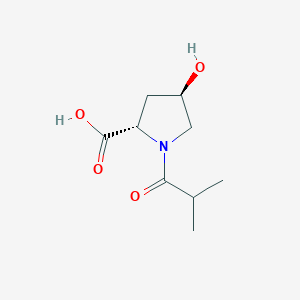
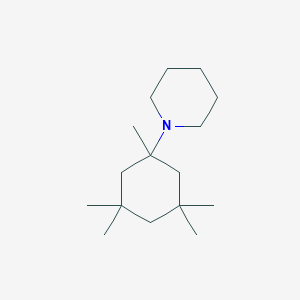
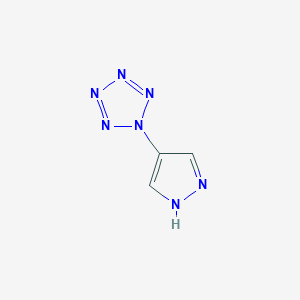

![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
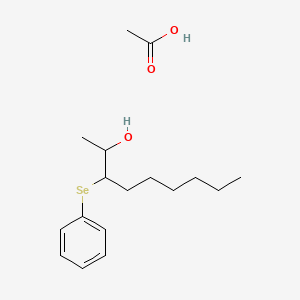
![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)
